molecular formula C8H15Br B13204790 4-(Bromomethyl)hept-1-ene

4-(Bromomethyl)hept-1-ene

Cat. No.: B13204790
M. Wt: 191.11 g/mol
InChI Key: OCXCPOOBLGEDLZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)hept-1-ene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the fourth carbon of a heptene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)hept-1-ene can be synthesized through several methods. One common approach involves the bromination of hept-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical adds to the double bond, followed by hydrogen abstraction to form the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)hept-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Alcohols, ethers, or amines.

    Addition: Dihalides or haloalkanes.

    Oxidation: Epoxides or diols.

Scientific Research Applications

4-(Bromomethyl)hept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)hept-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates facilitate the addition or substitution reactions by interacting with nucleophiles or electrophiles. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)hept-1-ene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s reactivity in electrophilic addition and oxidation reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

4-(bromomethyl)hept-1-ene

InChI

InChI=1S/C8H15Br/c1-3-5-8(7-9)6-4-2/h3,8H,1,4-7H2,2H3

InChI Key

OCXCPOOBLGEDLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)CBr

Origin of Product

United States

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